molecular formula C13H12BrNOS B5830152 N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5830152
M. Wt: 310.21 g/mol
InChI Key: PNSGDVIDUOXVGB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a brominated aromatic ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Acylation: The brominated intermediate undergoes acylation with thiophene-2-carboxylic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(thiophen-2-yl)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(thiophen-2-yl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(thiophen-2-yl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSGDVIDUOXVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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